![molecular formula C23H34N2 B12589864 (2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine CAS No. 648909-42-6](/img/structure/B12589864.png)
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine is a chiral diamine compound with potential applications in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and potential for enantioselective reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptane-2,3-dione and (1S)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of heptane-2,3-dione with (1S)-1-phenylethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired diamine product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted diamine products.
科学的研究の応用
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine has several scientific research applications, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]butane-2,3-diamine: A similar diamine with a shorter carbon chain.
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]pentane-2,3-diamine: Another related compound with a different carbon chain length.
Uniqueness
(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine is unique due to its specific stereochemistry and carbon chain length, which influence its reactivity and selectivity in various chemical and biological processes
特性
CAS番号 |
648909-42-6 |
|---|---|
分子式 |
C23H34N2 |
分子量 |
338.5 g/mol |
IUPAC名 |
(2R,3R)-2-N,3-N-bis[(1S)-1-phenylethyl]heptane-2,3-diamine |
InChI |
InChI=1S/C23H34N2/c1-5-6-17-23(25-19(3)22-15-11-8-12-16-22)20(4)24-18(2)21-13-9-7-10-14-21/h7-16,18-20,23-25H,5-6,17H2,1-4H3/t18-,19-,20+,23+/m0/s1 |
InChIキー |
SIPBZUOMTOINLQ-XFGYDDDFSA-N |
異性体SMILES |
CCCC[C@H]([C@@H](C)N[C@@H](C)C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 |
正規SMILES |
CCCCC(C(C)NC(C)C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


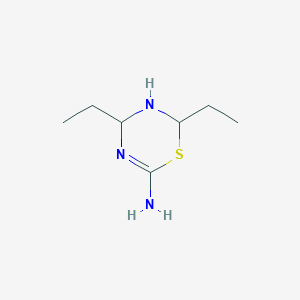
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

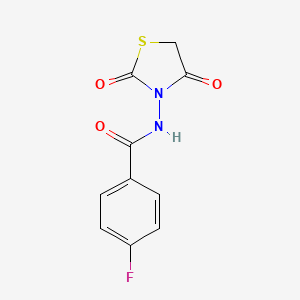
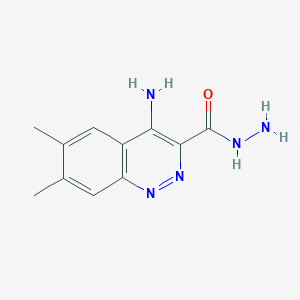
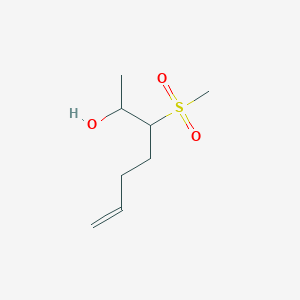
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
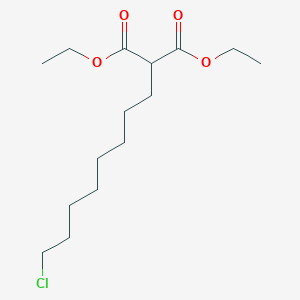
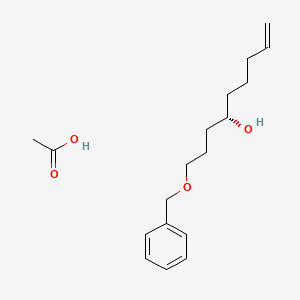
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
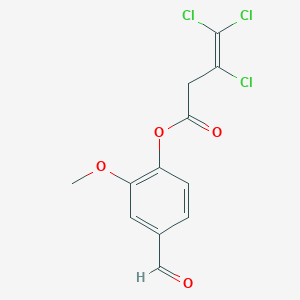
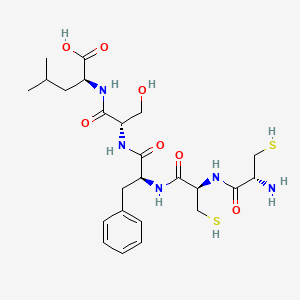
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
